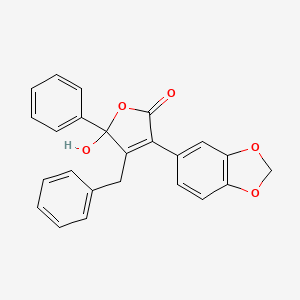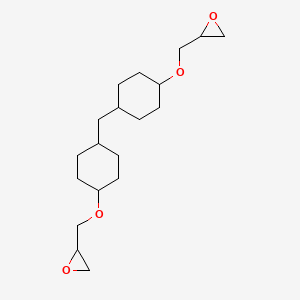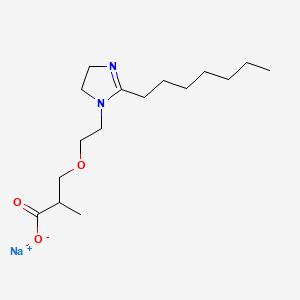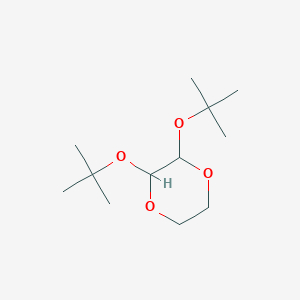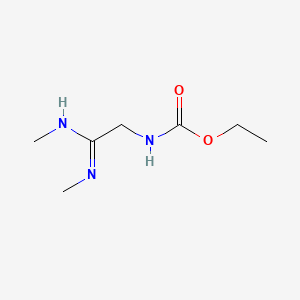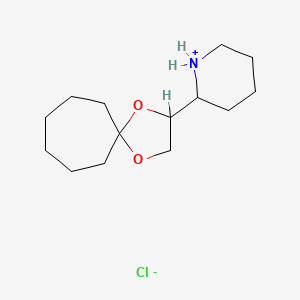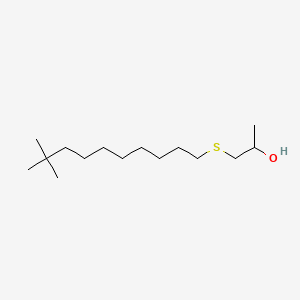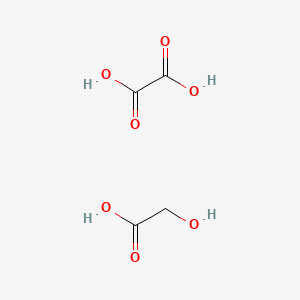![molecular formula C18H21ClN10O4 B13770213 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13770213.png)
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including an oxadiazole ring, a nitrophenyl group, a piperidine moiety, and a triazole ring, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the oxadiazole ring: Starting with appropriate precursors, the oxadiazole ring can be synthesized through cyclization reactions.
Introduction of the nitrophenyl group: This step might involve nitration reactions followed by coupling with the oxadiazole ring.
Formation of the triazole ring: The triazole ring can be synthesized using azide-alkyne cycloaddition reactions.
Attachment of the piperidine moiety: This step could involve nucleophilic substitution reactions.
Final assembly: The final compound is assembled through condensation reactions, forming the desired product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve:
Optimization of reaction conditions: Temperature, pressure, solvents, and catalysts.
Purification techniques: Crystallization, distillation, and chromatography.
Quality control: Ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino and nitrophenyl groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the triazole and piperidine moieties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles, electrophiles.
Major Products
Oxidation products: Oxidized derivatives of the amino and nitrophenyl groups.
Reduction products: Amino derivatives of the nitrophenyl group.
Substitution products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry.
Material science:
Biology
Biochemical studies: Investigating interactions with biological macromolecules.
Drug development: Potential as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic applications: Exploring its potential as an active pharmaceutical ingredient.
Diagnostic tools: Use in imaging and diagnostic assays.
Industry
Chemical manufacturing: Intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. Generally, it could involve:
Molecular targets: Enzymes, receptors, or other biomolecules.
Pathways involved: Signal transduction pathways, metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- **3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide (without hydrochloride).
Other triazole derivatives: Compounds with similar triazole structures but different substituents.
Uniqueness
Functional group diversity: The presence of multiple functional groups makes it unique.
Versatility: Potential for a wide range of chemical reactions and applications.
Propiedades
Fórmula molecular |
C18H21ClN10O4 |
|---|---|
Peso molecular |
476.9 g/mol |
Nombre IUPAC |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H20N10O4.ClH/c19-16-17(24-32-23-16)27-15(13(21-25-27)11-26-8-4-1-5-9-26)18(29)22-20-10-12-6-2-3-7-14(12)28(30)31;/h2-3,6-7,10H,1,4-5,8-9,11H2,(H2,19,23)(H,22,29);1H/b20-10+; |
Clave InChI |
HJBYWEQABXUZSU-XZISABOOSA-N |
SMILES isomérico |
C1CCN(CC1)CC2=C(N(N=N2)C3=NON=C3N)C(=O)N/N=C/C4=CC=CC=C4[N+](=O)[O-].Cl |
SMILES canónico |
C1CCN(CC1)CC2=C(N(N=N2)C3=NON=C3N)C(=O)NN=CC4=CC=CC=C4[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



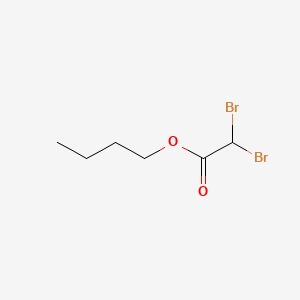
![calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13770141.png)
